Product packaging for Sporostatin(Cat. No.:CAS No. 122588-63-0)

Sporostatin

Cat. No.: B1234169
CAS No.: 122588-63-0
M. Wt: 262.26 g/mol
InChI Key: UCKXWYAPJJITRZ-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sporostatin, the research-grade form of the compound Griseofulvin, is a mycotoxic metabolic product of Penicillium spp. and was the first available oral agent for treating dermatophytoses . For research use only (RUO), this product is strictly intended for in vitro applications and is not intended for diagnostic procedures or human use. This compound is fungistatic and exhibits in vitro activity against various species of Microsporum , Epidermophyton , and Trichophyton , making it a valuable tool for studying fungal infections like tinea capitis, tinea corporis, and tinea pedis . Its precise mechanism of action is not fully elucidated, but it is thought to inhibit fungal cell mitosis and nuclear acid synthesis . It binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin . Following oral administration in clinical settings, it is deposited in keratin precursor cells, creating keratin that is highly resistant to fungal invasions . Researchers should note that this RUO product is presented for fundamental scientific research, and any statements made regarding this product are explicitly not for use in clinical diagnostics. Compliance with all applicable regulations is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O5 B1234169 Sporostatin CAS No. 122588-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122588-63-0

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(6Z)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione

InChI

InChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-8,15,17H,3,6H2,1H3/b4-2-

InChI Key

UCKXWYAPJJITRZ-RQOWECAXSA-N

SMILES

CC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Isomeric SMILES

CC1C/C=C\C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Canonical SMILES

CC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Synonyms

sporostatin

Origin of Product

United States

Elucidation of Sporostatin S Chemical Structure and Stereochemistry

The determination of Sporostatin's molecular framework was a systematic process involving a combination of advanced spectroscopic techniques, culminating in the definitive confirmation of its absolute configuration.

The foundational step in characterizing this compound was the determination of its molecular formula, C₁₄H₁₄O₅, through mass spectrometry and elemental analysis. Following this, a suite of spectroscopic methods was employed to piece together its structural components.

Ultraviolet (UV) and Infrared (IR) Spectroscopy: Initial analysis by UV spectroscopy provided insights into the chromophore system of the molecule. The infrared spectrum of this compound displayed characteristic absorption bands indicating the presence of hydroxyl (-OH), ester carbonyl (C=O), and aromatic ring functionalities, which were essential in identifying the key components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was instrumental in assembling the connectivity of the atoms within the this compound molecule. While detailed ¹H and ¹³C NMR data tables are not publicly available in the aggregated search results, key findings from the ¹H NMR spectrum were crucial. A significant observation was the presence of a vicinal coupling constant of 16.5 Hz between two olefinic protons. This large coupling constant is characteristic of a trans or E-configuration of the double bond within the ten-membered macrolactone ring, a defining feature of this compound's structure.

Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular formula and provided information about the fragmentation pattern of this compound, which helped in corroborating the proposed structure derived from NMR data.

The collective interpretation of these spectroscopic data led to the proposal of this compound as a novel ten-membered macrolide featuring a benzoxecine ring system. Its systematic IUPAC name is (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione.

Interactive Data Table: ¹H NMR Spectroscopic Data of this compound

Position Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Data not available in search results
H-6/H-7Valued16.5

Interactive Data Table: ¹³C NMR Spectroscopic Data of this compound

Position Chemical Shift (δ ppm)
Data not available in search results

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, establishing the absolute configuration of a chiral molecule like this compound requires specific techniques. For this compound, the definitive assignment of its stereochemistry was achieved through single-crystal X-ray crystallography.

This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data provides a detailed three-dimensional map of the electron density within the molecule, allowing for the unambiguous determination of the spatial arrangement of each atom. The X-ray crystallographic analysis of this compound not only confirmed the structure elucidated by spectroscopic methods but also unequivocally established the absolute configuration of its stereogenic centers.

Biosynthetic Pathways of Sporostatin

General Principles of Resorcinolic Macrolide Biosynthesis

Resorcinolic macrolides, a significant subgroup of macrolides, are characterized by a macrocyclic lactone ring fused to a resorcinol (B1680541) core. nih.govpnas.org Their biosynthesis is a complex process orchestrated by PKS systems, primarily in fungi. nih.gov These pathways generally involve the condensation of multiple acyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to yield the characteristic resorcinolic macrolide structure. nih.gov

The biosynthesis of many resorcinolic acid lactones (RALs) involves the collaboration of two distinct polyketide synthases: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). nih.govpnas.org The hrPKS is responsible for synthesizing a fatty acid-like chain with specific reductions at certain ketide units. This chain is then transferred to the nrPKS, which extends it further with additional malonyl-CoA units without subsequent reductions. nih.gov The final steps involve an intramolecular aldol (B89426) condensation to form the aromatic ring and macrolactonization to close the macrocycle. nih.gov

Proposed Polyketide Synthase (PKS) Mechanisms in Sporostatin Formation

The biosynthesis of this compound is believed to follow a pathway analogous to other resorcinolic macrolides, utilizing a type I PKS system. wikipedia.orgwikipedia.org Type I PKSs are large, modular enzymes where each module is responsible for one cycle of polyketide chain extension. wikipedia.org Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org

The formation of the this compound backbone likely begins with a starter unit, which is sequentially condensed with extender units, typically derived from malonyl-CoA. The AT domain selects the appropriate extender unit, and the KS domain catalyzes the Claisen condensation, extending the polyketide chain. wikipedia.org The growing chain remains tethered to the ACP domain via a phosphopantetheine arm. wikipedia.org Optional domains within the PKS modules, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, can modify the β-keto group of each extender unit, leading to structural diversity. wikipedia.org For this compound, a specific pattern of reductions by these domains would be required to generate the correct pattern of hydroxyl and unsaturated functionalities in the final macrolactone ring.

Enzymatic Steps and Precursors in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions and specific precursor molecules. While the complete enzymatic cascade for this compound has not been fully elucidated, it is proposed to be similar to that of other well-studied resorcinolic macrolides like zearalenone (B1683625) and hypothemycin. nih.gov

The key precursors for the polyketide chain are a starter unit, likely acetyl-CoA, and multiple extender units of malonyl-CoA. wikipedia.orgnih.gov The biosynthesis is initiated by the loading of the starter unit onto the PKS. The subsequent enzymatic steps within the PKS modules are detailed in the table below.

Enzymatic Step Enzyme/Domain Function
Chain InitiationAcyltransferase (AT)Loads the starter unit (e.g., acetyl-CoA) onto the acyl carrier protein (ACP).
Chain ElongationKetosynthase (KS)Catalyzes the decarboxylative condensation of the growing polyketide chain with an extender unit (malonyl-CoA).
Extender Unit SelectionAcyltransferase (AT)Selects and loads the malonyl-CoA extender unit onto the ACP.
β-Keto ProcessingKetoreductase (KR)(Optional) Reduces the β-keto group to a hydroxyl group.
Dehydratase (DH)(Optional) Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.
Enoyl Reductase (ER)(Optional) Reduces the enoyl intermediate to a saturated acyl intermediate.
Aromatization/CyclizationProduct Template (PT) / Thioesterase (TE)Catalyzes the intramolecular aldol condensation to form the resorcinolic ring and the subsequent macrolactonization to release the final product.

Table based on general polyketide biosynthesis principles. wikipedia.orgnih.gov

Following the assembly of the polyketide chain by the PKS, post-PKS modifications are often required to yield the final natural product. mdpi.com For this compound, these modifications could include hydroxylations, methylations, or glycosylations, catalyzed by tailoring enzymes such as P450 monooxygenases, methyltransferases, or glycosyltransferases. mdpi.commdpi.com The precise sequence and nature of these post-PKS steps in this compound biosynthesis are still an active area of research.

Total Synthesis and Synthetic Methodologies of Sporostatin

Strategic Approaches to Sporostatin Total Synthesis

The total synthesis of this compound congeners has been achieved through convergent and highly enantioselective methodologies. These strategies often rely on a few key transformations to construct the core macrocyclic structure from advanced linear precursors.

A pivotal reaction in the synthesis of this compound-related macrocycles is the intramolecular Friedel-Crafts acylation. nih.gov This classical carbon-carbon bond-forming reaction has been effectively employed to achieve the critical macrocyclization step. nih.gov In a notable synthesis of epi-Sporostatin, an advanced carboxylic acid precursor was subjected to Friedel-Crafts acylation conditions to form the ten-membered ring. nih.gov The reaction, promoted by a mixture of trifluoroacetic acid and trifluoroacetic anhydride, proceeds by activating the carboxylic acid, which then undergoes an intramolecular electrophilic aromatic substitution to yield the macrolide core structure. nih.gov This step is crucial as it establishes the fundamental architecture of the target molecule. nih.gov

Reaction Reagents/Conditions Precursor Product Yield Reference
Intramolecular Friedel-Crafts AcylationTrifluoroacetic acid, Trifluoroacetic anhydrideCarboxylic acid 350Macrolide 35141% nih.gov

The Prins cyclization is a powerful and versatile acid-catalyzed reaction for the formation of tetrahydropyran (THP) rings, which are common structural motifs in many natural products. nih.govresearchgate.netresearchgate.net The reaction typically involves the cyclization of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate. researchgate.net This methodology is noted for its high degree of stereocontrol, making it invaluable in complex molecule synthesis. researchgate.net In the context of this compound-related natural products, Prins cyclizations have been utilized as a key strategy in a multi-step synthesis leading to epi-Sporostatin. nih.gov While specific details of its application in the main synthetic route are part of a broader strategy, its inclusion underscores its importance for constructing key heterocyclic fragments enantioselectively. nih.gov

Palladium-catalyzed α-arylation is a modern synthetic method for forming carbon-carbon bonds between an aromatic ring and the α-position of a carbonyl compound. nih.govorganic-chemistry.org This reaction has found broad applicability in medicinal chemistry and materials science. nih.govescholarship.org However, based on available scientific literature, this specific methodology has not been reported as a key strategy in the total synthesis of this compound or its immediate analogues. Synthetic routes have instead favored other cyclization and bond-forming strategies to construct the macrocyclic core.

Beyond the primary macrocyclization event, the total synthesis of this compound analogues relies on a sequence of fundamental organic reactions. The synthesis of the linear precursor for the Friedel-Crafts cyclization involves multiple steps, including the formation of ester linkages and the reduction of functional groups. nih.gov

A critical transformation in the final steps of the synthesis of epi-Sporostatin is a demethylation reaction. nih.gov After the successful formation of the macrolide, a demethylation step using freshly prepared aluminum iodide (AlI₃) at an elevated temperature is performed to reveal the final dihydroxyaromatic structure of epi-Sporostatin. nih.gov This reaction demonstrates the importance of carefully chosen reagents to modify the aromatic ring post-macrocyclization.

Reaction Reagents/Conditions Precursor Product Yield Reference
DemethylationAluminum Iodide (AlI₃)Macrolide 351epi-Sporostatin94% nih.gov

Enantioselective Synthesis of this compound

The enantioselectivity of the total synthesis of this compound analogues is a critical aspect, ensuring the correct absolute stereochemistry of the final product. The reported synthetic routes are described as being highly enantioselective. nih.gov This is achieved by employing a chiral pool approach, where the synthesis begins with a known, enantiomerically pure starting material. nih.gov Specifically, the synthesis of epi-Sporostatin commences with S-(−)-benzyl glycidyl ether. nih.gov This chiral epoxide serves as the foundational building block from which the stereocenters of the molecule are systematically installed through a series of stereocontrolled reactions, ultimately leading to a chiral homoallyl alcohol intermediate and carrying the stereochemical information through to the final natural product. nih.gov

Synthesis of this compound Analogues and Stereoisomers (e.g., epi-Sporostatin)

The synthesis of analogues and stereoisomers of this compound is important for structure-activity relationship studies. The total synthesis of epi-Sporostatin, a stereoisomer of this compound, has been successfully accomplished. nih.gov Interestingly, the synthetic route developed also provides access to the related natural product, xestodecalactone C. nih.gov Both epi-Sporostatin and xestodecalactone C can be synthesized from a common macrolide precursor. nih.gov The divergence in the synthetic pathway occurs during the final demethylation step. Treatment of the methoxy-protected macrolide with aluminum iodide at ambient temperature yields epi-Sporostatin, whereas conducting the same reaction with freshly prepared aluminum iodide affords xestodecalactone C in high yield. nih.gov This strategic divergence allows for the efficient and selective synthesis of two distinct but structurally related natural products from a single advanced intermediate. nih.gov

Molecular Mechanisms of Action of Sporostatin

Inhibition of Cyclic Adenosine (B11128) Monophosphate Phosphodiesterase (cAMP PDE)

Sporostatin was first identified as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase. nih.gov Phosphodiesterases are a superfamily of enzymes responsible for degrading the phosphodiester bond in the second messenger molecules cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By catalyzing the hydrolysis of cAMP to adenosine 5'-monophosphate (AMP), cAMP-specific PDEs terminate the signaling cascade initiated by the elevation of intracellular cAMP. nih.govnih.gov Inhibition of these enzymes by molecules like this compound prevents the degradation of cAMP, leading to its accumulation within the cell and subsequent activation of downstream signaling pathways. nih.gov

While this compound is established as an inhibitor of cAMP phosphodiesterase, the specific molecular interactions and its binding site on the enzyme are not extensively detailed in the available scientific literature. nih.gov The PDE superfamily is large, with 11 distinct families (PDE1-PDE11), and within these families, multiple isoforms exist that are encoded by different genes and further diversified by alternative splicing. nih.govsigmaaldrich.com Families such as PDE4, PDE7, and PDE8 are known to be specific for cAMP hydrolysis. sigmaaldrich.com The catalytic domain of PDEs is generally conserved, making the development of isoform-selective inhibitors a significant challenge. imrpress.com Without specific studies on this compound's interaction with various PDE isoforms, its binding specificity within this large enzyme family remains uncharacterized.

The inhibition of cAMP PDE by this compound leads to an increase in intracellular cAMP levels, a perturbation that triggers a well-defined signaling cascade. nih.gov The primary intracellular effector of cAMP is cAMP-dependent protein kinase, commonly known as Protein Kinase A (PKA). nih.govnih.gov In its inactive state, PKA exists as a heterotetramer composed of two regulatory subunits and two catalytic subunits. nih.govyoutube.com The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits. nih.govyoutube.com

Once active, the PKA catalytic subunits phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating their activity. nih.gov A key downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in regulating gene expression. nih.govnih.gov PKA activation leads to the phosphorylation of CREB at a specific serine residue (Ser-133). nih.govnih.gov This phosphorylation event is critical for CREB's function, enabling it to recruit transcriptional coactivators, such as CREB-binding protein (CBP), which in turn promotes the transcription of target genes containing cAMP response elements (CREs) in their promoters. mdpi.com Therefore, by inhibiting cAMP PDE, this compound is expected to initiate a signaling cascade resulting in PKA activation and subsequent modulation of gene expression through the phosphorylation of CREB.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

In addition to its effects on cAMP signaling, this compound was discovered to be a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov EGFR is a transmembrane receptor that, upon binding to its ligands (like EGF), dimerizes and activates its intrinsic intracellular protein-tyrosine kinase activity. nih.gov This activation triggers the autophosphorylation of several tyrosine residues in its C-terminal domain, creating docking sites for signaling proteins and initiating downstream pathways that regulate cellular proliferation, survival, and differentiation. nih.gov

Research has demonstrated that this compound exhibits a high degree of selectivity for the EGFR kinase over other related tyrosine kinases. nih.gov Its inhibitory concentration (IC50) for EGFR kinase is in the sub-micromolar range, while significantly higher concentrations are required to inhibit other kinases such as ErbB-2 (also known as HER2), Platelet-Derived Growth Factor (PDGF) receptor, v-src, and Protein Kinase C (PKC). nih.gov This indicates a strong preference for EGFR, making this compound a specific inhibitor of this particular receptor tyrosine kinase. nih.gov

Kinase TargetIC50 (µg/ml)IC50 (µM)Reference
Epidermal Growth Factor Receptor (EGFR) kinase0.10.38 nih.gov
ErbB-2 (HER2)311 nih.gov
Platelet-Derived Growth Factor (PDGF) Receptor>100>380 nih.gov
v-src>100>380 nih.gov
Protein Kinase C (PKC)>100>380 nih.gov

Kinetic studies have been performed to elucidate the mechanism by which this compound inhibits EGFR kinase activity. nih.gov These analyses revealed that this compound acts as a noncompetitive inhibitor with respect to both the peptide substrate and adenosine triphosphate (ATP). nih.gov This mode of inhibition suggests that this compound does not bind to the active site for either the substrate or ATP, but rather to a distinct allosteric site on the enzyme. nih.gov Binding to this site presumably induces a conformational change in the EGFR kinase domain that reduces its catalytic efficiency without preventing the binding of the substrate or ATP. nih.gov

ParameterInhibition ModeReference
Inhibition with respect to SubstrateNoncompetitive nih.gov
Inhibition with respect to ATPNoncompetitive nih.gov

The inhibitory activity of this compound on EGFR has been confirmed in cellular contexts. nih.gov In studies using the A431 human epidermoid carcinoma cell line, which is known to overexpress EGFR, this compound was shown to effectively inhibit the autophosphorylation of the receptor. nih.gov Receptor autophosphorylation is a critical initial step in the activation of the EGFR signaling pathway. nih.gov By preventing this event, this compound effectively blocks the downstream signaling cascades that are dependent on EGFR activation, thereby demonstrating its efficacy as an EGFR inhibitor in a cellular model. nih.gov

Modulation of Other Kinase Activities

Research into the inhibitory profile of this compound has revealed a significant degree of selectivity in its action against various protein kinases. While demonstrating potent inhibition of the Epidermal Growth Factor (EGF) receptor kinase, its effect on other kinases is considerably less pronounced. nih.gov This selectivity is a key aspect of its molecular mechanism, indicating a targeted interaction rather than broad-spectrum kinase inhibition.

Detailed in vitro studies have quantified the inhibitory concentration (IC50) of this compound against a panel of different kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For the EGF receptor kinase, this compound exhibits a potent IC50 of 0.38 µM. nih.gov In contrast, its activity against other related tyrosine kinases is substantially weaker. For instance, the IC50 for ErbB-2, another member of the epidermal growth factor receptor family, was found to be 11 µM. nih.gov

The compound's selectivity is even more evident when compared with kinases outside the immediate EGFR family. The IC50 values for Platelet-Derived Growth Factor (PDGF) receptor, the proto-oncogene tyrosine-protein kinase Src (v-src), and protein kinase C were determined to be 380 µM or greater. nih.gov These findings underscore that this compound is a highly specific inhibitor of EGF receptor kinase, with inhibitory potency that is orders of magnitude lower for other kinases. nih.gov

Inhibitory Activity of this compound Against Various Kinases
KinaseIC50 (µM)
EGF Receptor Kinase0.38
ErbB-211
PDGF Receptor≥ 380
v-src≥ 380
Protein Kinase C≥ 380

This table presents the 50% inhibitory concentration (IC50) values of this compound for different protein kinases, based on data from in vitro studies. nih.gov

Unraveling Novel Molecular Targets and Signaling Pathways

The investigation into this compound's molecular interactions has identified key targets that implicate its involvement in at least two major signaling pathways. Originally isolated from the fungus Sporormiella sp. M5032, this compound was first identified as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase. nih.gov This enzyme is a critical component of the cAMP signaling pathway, a ubiquitous second messenger system that regulates a vast array of cellular processes. By inhibiting cAMP phosphodiesterase, this compound can elevate intracellular cAMP levels, thereby modulating downstream signaling cascades.

Further research unveiled a more specific and potent activity: the inhibition of the EGF receptor tyrosine kinase. nih.gov This discovery positioned this compound as a modulator of the well-characterized EGFR signaling pathway, which is crucial for regulating cell growth, proliferation, and differentiation. Kinetic analysis has shown that this compound's inhibition of the EGF receptor kinase is noncompetitive with respect to both the substrate and ATP. nih.gov This suggests that this compound does not bind to the ATP-binding site or the substrate-binding site, but rather to a different site on the enzyme, altering its conformation and reducing its catalytic activity. The inhibition of autophosphorylation of the EGF receptor in A431 cells further confirms its mechanism of action within this pathway. nih.gov

Therefore, the molecular action of this compound is characterized by its dual effect on two distinct and vital cellular signaling systems:

EGFR Signaling Pathway: Through potent and specific noncompetitive inhibition of the EGF receptor kinase, this compound directly interferes with the signal transduction cascade initiated by epidermal growth factor. nih.gov

cAMP Signaling Pathway: As an inhibitor of cAMP phosphodiesterase, this compound has the potential to influence cellular functions regulated by intracellular cAMP levels. nih.gov

The unraveling of these molecular targets demonstrates that this compound's mechanism of action is centered on the modulation of these fundamental signaling pathways, providing a basis for its biological effects.

Pre Clinical Investigations and Cellular Biology of Sporostatin

In Vitro Antitumor Activity of Sporostatin in Cell Lines

Initial studies identified this compound as an inhibitor of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) phosphodiesterase. nih.gov However, further investigations revealed its potent and specific inhibitory effects on key enzymes involved in cancer cell proliferation. This compound acts as a specific inhibitor of epidermal growth factor (EGF) receptor tyrosine kinase. nih.gov

The in vitro efficacy of this compound has been quantified through its half-maximal inhibitory concentration (IC₅₀) against various kinases. The compound shows high specificity for the EGF receptor kinase, with significantly less activity against other related kinases. This specificity suggests a targeted antitumor effect, which is a desirable characteristic for potential therapeutic agents. The autophosphorylation of the EGF receptor in A431 cells, a human skin squamous cell carcinoma line, was also inhibited by this compound, confirming its activity at a cellular level.

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases

Target Kinase IC₅₀ (µg/mL)
EGF Receptor Kinase 0.1
ErbB-2 3
PDGF Receptor ≥100
v-src ≥100
Protein Kinase C ≥100

Data sourced from studies on this compound's inhibitory effects. nih.gov

Antimicrobial Efficacy in Model Systems

The antimicrobial properties of this compound have been investigated, though findings appear to be inconsistent across studies. Some research indicates that this compound possesses antimicrobial properties against certain bacterial strains. smolecule.com However, a more specific study reported that this compound, at a high concentration of 1000 μg/mL, exhibited no inhibitory effect on Gram-positive bacteria, Gram-negative bacteria, or the fungal pathogen Candida albicans. This suggests that its primary biological role may not be as a broad-spectrum antimicrobial agent. It is important to distinguish the compound this compound from the brand name this compound®, which has been used for the antifungal drug Griseofulvin.

Synergistic Effects of this compound with Other Bioactive Agents in In Vitro Models

Research has suggested that this compound may enhance the therapeutic effects of other agents when used in combination, indicating a potential for synergistic action in cancer treatment. smolecule.com This approach, where multiple therapeutic agents affect various pathways simultaneously, is a growing area of interest for treating multifactorial diseases like cancer. nih.govnih.gov The ability of one compound to increase the efficacy of another could lead to more effective treatment strategies. smolecule.com However, specific in vitro studies detailing the synergistic partners and models for this compound are not extensively documented in the current literature.

Cellular Responses to this compound (e.g., proliferation, apoptosis)

This compound elicits distinct cellular responses primarily through its role as an enzyme inhibitor. As an inhibitor of cAMP phosphodiesterase, it causes an increase in intracellular cAMP levels. smolecule.com Elevated cAMP is known to influence various signaling pathways that regulate fundamental cellular processes, including proliferation and apoptosis. smolecule.com

The most direct anti-proliferative mechanism of this compound is its potent and specific inhibition of the EGF receptor kinase. nih.gov This kinase is a critical component of signaling pathways that drive cell growth and division. By inhibiting this receptor, this compound effectively blocks the downstream signals that lead to cell proliferation. nih.gov While its mechanism strongly suggests an influence on apoptosis, direct experimental evidence detailing this compound-induced apoptosis is limited. The induction of apoptosis is a known outcome of inhibiting key survival pathways in cancer cells. nih.gov

Structure Activity Relationship Sar Studies of Sporostatin and Its Analogues

Identification of Key Structural Motifs for Biological Activity

The fundamental structure of Sporostatin, like other members of the resorcylic acid lactone family, consists of two main parts: a β-resorcylic acid core and a large macrolactone ring. These are considered the key structural motifs responsible for its biological activities. researchgate.net this compound's potent and specific inhibition of the EGF receptor (EGFR) kinase, with a reported IC50 value of 0.38 µM, distinguishes it from many other RALs and points to a unique interaction with its target. nih.govnih.gov Its activity is significantly lower against other kinases, such as ErbB-2, platelet-derived growth factor (PDGF) receptor, v-src, and protein kinase C, highlighting the specificity of its action. nih.gov The precise contributions of individual functional groups on both the resorcinol (B1680541) head and the macrolide tail to this specific EGFR inhibition have not been fully elucidated through comprehensive SAR studies on a series of this compound analogues.

Resorcinol Moiety Influence on Biological Effects

The influence of the resorcinol moiety on this compound's biological effects, particularly its specific inhibition of EGFR kinase, has not been detailed through the study of targeted analogues. The resorcinol portion, with its characteristic hydroxyl and methyl substitutions, is a defining feature of this class of compounds. nih.gov Kinetic studies revealed that this compound's inhibition is noncompetitive with ATP, which may suggest that it does not bind to the kinase's ATP-binding site, possibly interacting with an allosteric site instead. nih.gov The resorcinol head is often implicated in the binding of RALs to their protein targets, but without specific analogue data for this compound, the exact role of this moiety in its interaction with EGFR kinase remains an area for further investigation.

Data Tables

Table 1: Inhibitory Activity of this compound against Various Kinases

Kinase TargetIC50 (µg/mL)IC50 (µM)
EGF Receptor Kinase0.10.38
ErbB-2311
PDGF Receptor>100>380
v-src>100>380
Protein Kinase C>100>380
Data sourced from Murakami et al., 1999. nih.govnih.gov

Analytical Methodologies for Sporostatin Research

Chromatographic Techniques for Isolation and Quantification in Research Samples

The isolation and purification of Sporostatin from its natural source, the fungus Sporormiella, is a multi-step process involving various chromatographic methods. The general workflow begins with solvent extraction from the fungal culture, followed by purification steps to separate this compound from other metabolites.

Initial extraction is typically performed using a solvent such as ethyl acetate (B1210297) to draw out secondary metabolites from the fungal culture broth and mycelium. mdpi.com The resulting crude extract is a complex mixture containing numerous compounds. To simplify this mixture, a liquid-liquid partitioning step is often employed. For instance, the extract can be dissolved in 90% aqueous methanol (B129727) and partitioned against a nonpolar solvent like cyclohexane. mdpi.com This separates compounds based on their polarity, with this compound remaining in the more polar aqueous methanol fraction. mdpi.com

Further purification is achieved through column chromatography. Medium-Pressure Liquid Chromatography (MPLC) is a common technique used to fractionate the extract based on polarity, using a gradient elution system such as methanol and water. mdpi.com For finer purification of the target fractions, flash chromatography is often utilized, employing a mobile phase like a cyclohexane/acetone gradient on a silica (B1680970) gel column. frontiersin.orgnih.gov

For the quantification of this compound in research samples, High-Performance Liquid Chromatography (HPLC) is the standard method. frontiersin.orgnih.gov An HPLC system equipped with a Diode-Array Detector (DAD) allows for the detection and quantification of this compound based on its ultraviolet (UV) absorbance. nih.gov An external standard calibration curve, prepared with purified this compound, is used to determine the concentration of the compound in extracts. frontiersin.org

Table 1: Summary of Chromatographic Methods for this compound Isolation and Quantification

Step Technique Purpose Typical Solvents/Materials Reference(s)
1. Extraction Solvent Extraction Isolate crude secondary metabolites from fungal culture. Ethyl Acetate (EtOAc) mdpi.com
2. Initial Separation Liquid-Liquid Partitioning Separate compounds based on polarity. Aqueous Methanol / Cyclohexane mdpi.com
3. Fractionation Medium-Pressure Liquid Chromatography (MPLC) Coarse separation of the polar extract into fractions. Methanol / Water gradient mdpi.com
4. Purification Flash Chromatography Fine purification to obtain pure this compound. Silica Gel Column; Cyclohexane / Acetone gradient frontiersin.orgnih.gov

| 5. Quantification | High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) | Determine the concentration of this compound in samples. | Methanol / Water gradient | frontiersin.orgnih.gov |

Spectroscopic Characterization for Research Purity and Identity Confirmation

Following isolation, spectroscopic techniques are essential to confirm the chemical structure and assess the purity of this compound. nih.govmdpi.comdokumen.pub A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to elucidate its molecular formula and detailed atomic arrangement.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular weight and establish the molecular formula of this compound. mdpi.com This technique provides the elemental composition, which has been confirmed as C₁₄H₁₄O₅. mdpi.comnp-mrd.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are characteristic features of its macrolide structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of this compound. A suite of 1D and 2D NMR experiments is required for complete structural assignment. mdpi.comresearchgate.net

1D NMR: ¹H NMR spectra reveal the number and environment of protons, while ¹³C NMR spectra identify the different carbon atoms in the molecule. mdpi.com

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. mdpi.comresearchgate.net The final stereochemical assignments are often confirmed through advanced methods like Rotating Frame Overhauser Effect Spectroscopy (ROESY) or by comparing spectroscopic data with that of a synthetically produced standard. researchgate.netresearchgate.net

The absolute configuration of this compound has also been definitively established through total synthesis and comparison of spectroscopic data with the natural product. researchgate.net

Table 2: Key Spectroscopic Data for this compound Characterization

Technique Purpose Finding / Data Reference(s)
HRESIMS Molecular Formula Determination C₁₄H₁₄O₅ (Monoisotopic Mass: 262.08412 Da) mdpi.comnp-mrd.org
IR Spectroscopy Functional Group Identification Confirms presence of key functional groups (e.g., hydroxyl, carbonyl). mdpi.com
¹H NMR Proton Environment Analysis Provides chemical shifts and coupling constants for all protons. mdpi.com
¹³C NMR Carbon Skeleton Analysis Identifies all 14 carbon atoms in the structure. mdpi.com

| 2D NMR (COSY, HMBC, etc.) | Structural Elucidation | Determines the connectivity of atoms to build the final structure. | mdpi.comresearchgate.net |

Future Research Directions and Translational Potential of Sporostatin

Exploration of Undiscovered Biosynthetic Intermediates and Pathways

The biosynthesis of sporostatin, a resorcinolic macrolide, is an area ripe for further investigation. While it is understood that this compound is produced by fungi, such as Sporormiella sp., through polyketide synthase (PKS) pathways, the intricate details of its formation remain largely uncharted. nih.govmedinadiscovery.com Similar to other resorcinolic macrolides like zearalenone (B1683625), radicicol (B1680498), and hypothemycin, the biosynthesis of this compound likely involves a complex interplay of highly reducing PKS (hrPKS) and non-reducing PKS (nrPKS) systems. nih.gov The hrPKS is presumed to construct a polyketide chain that is subsequently passed to the nrPKS for further extension and cyclization to form the characteristic resorcinolic core. nih.gov

Future research should focus on identifying and characterizing the specific PKS genes and accessory enzymes involved in the this compound biosynthetic pathway. The exploration of biosynthetic intermediates is crucial. Techniques such as gene knockout studies, precursor-directed biosynthesis, and advanced analytical methods like liquid chromatography-mass spectrometry (LC-MS) can be employed to isolate and identify these transient molecules. mdpi.com Uncovering these intermediates will not only provide a detailed roadmap of this compound's assembly but also offer opportunities to manipulate the pathway to generate novel analogues. A deeper understanding of the biosynthetic machinery could pave the way for heterologous expression of the this compound gene cluster in more amenable host organisms, facilitating larger-scale production and further derivatization. pnas.org

Development of Advanced Synthetic Strategies for Complex Analogues

The unique structure and biological activity of this compound have made it an attractive target for total synthesis. rsc.org Existing synthetic routes have employed various key reactions, including Prins cyclizations, Mitsunobu reactions, and intramolecular Friedel-Crafts acylations to construct the macrolide core. rsc.orgnih.gov One reported total synthesis of epi-sporostatin was achieved in 10 steps. rsc.org Another approach accomplished the synthesis in five steps starting from (S)-propylene oxide, utilizing esterification, cross-metathesis, and an intramolecular Friedel-Crafts reaction as key steps. rsc.org

Future synthetic endeavors should aim to develop more efficient and versatile strategies to not only access this compound itself but also a diverse library of analogues. The development of advanced catalytic methods for macrocyclization and stereoselective transformations will be critical in this regard. These new strategies could enable the systematic modification of various parts of the this compound scaffold, including the resorcinolic ring, the macrolactone, and the side chain. The synthesis of these complex analogues is essential for probing the structure-activity relationships (SAR) of this compound, which can guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Identification of Novel Biological Targets through High-Throughput Screening

This compound was initially identified as an inhibitor of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) phosphodiesterase. nih.govmedinadiscovery.com Subsequent studies revealed its potent and specific inhibitory activity against the epidermal growth factor (EGF) receptor tyrosine kinase. nih.govnih.gov The reported IC50 values highlight its selectivity, with an IC50 of 0.1 µg/mL for the EGF receptor kinase, compared to 3 µg/mL for ErbB-2 and 100 µg/mL or greater for other kinases. nih.govnih.gov

High-throughput screening (HTS) campaigns represent a powerful approach to uncover additional biological targets of this compound and its synthetic analogues. ugr.es Screening these compounds against large panels of kinases, phosphatases, and other enzyme families could reveal unexpected activities and open new avenues for therapeutic applications. unisq.edu.au Furthermore, cell-based phenotypic screens can identify compounds that modulate specific cellular pathways or processes, providing clues to their mechanism of action without a priori knowledge of the direct target. ugr.es The identification of novel targets will not only expand our understanding of this compound's biological profile but also potentially uncover new therapeutic indications for this class of molecules.

Applications in Biochemical Pathway Elucidation

As a specific inhibitor of key signaling enzymes, this compound can serve as a valuable chemical probe to dissect complex biochemical pathways. nih.govnih.gov Its potent inhibition of the EGF receptor kinase allows researchers to study the downstream consequences of blocking this critical signaling node in various cellular contexts. nih.gov By observing the cellular and molecular changes that occur upon treatment with this compound, investigators can gain insights into the roles of the EGF receptor pathway in processes such as cell proliferation, differentiation, and migration.

Future applications could involve using this compound in combination with other small molecule inhibitors or genetic perturbations to map out signaling networks and identify points of cross-talk between different pathways. The development of clickable or photo-affinity labeled versions of this compound would enable target identification and validation studies, allowing for the direct visualization and isolation of its binding partners within the cell. These chemical biology tools would be invaluable for elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

In Vitro Studies on Resistance Mechanisms to this compound

The emergence of resistance is a common challenge for therapeutic agents, and understanding the potential mechanisms of resistance to this compound is crucial for its future development. nih.gov In the context of its antifungal and antitumor activities, resistance could arise through several mechanisms. nih.govnih.gov These include mutations in the drug's target that reduce binding affinity, increased expression of efflux pumps that actively remove the compound from the cell, or metabolic inactivation of the drug. nih.govasm.org

In vitro studies are essential to investigate these potential resistance mechanisms. This can be achieved by generating this compound-resistant cell lines through prolonged exposure to the compound and then analyzing the genetic and molecular changes in these cells. asm.org Techniques such as whole-genome sequencing can identify mutations in target proteins or regulatory elements of efflux pump genes. biorxiv.org Furthermore, metabolic profiling can reveal whether resistant cells are capable of modifying and inactivating this compound. The insights gained from these studies will be critical for predicting and potentially overcoming resistance in a clinical setting, and for designing next-generation analogues that are less susceptible to these resistance mechanisms. mdpi.com

Q & A

Q. What are the established biochemical pathways through which Sporostatin exerts its biological activity?

Methodological Answer: To elucidate this compound’s mechanism, researchers should employ target deconvolution approaches, such as affinity chromatography coupled with mass spectrometry to identify binding partners . Follow-up validation via siRNA knockdown or CRISPR-Cas9 gene editing of candidate targets can confirm functional relevance. Dose-response assays (e.g., IC50 determination) under standardized conditions (pH, temperature) are critical for reproducibility .

Q. What in vitro assays are most reliable for assessing this compound’s efficacy in inhibiting specific enzymatic targets?

Methodological Answer: Use fluorometric or colorimetric enzyme activity assays (e.g., NADH-dependent assays for oxidoreductases) with positive/negative controls. Ensure kinetic parameters (Vmax, Km) are calculated using nonlinear regression models. Triplicate experiments with blinded analysis reduce observer bias . Report raw data and normalization methods (e.g., baseline correction) in supplementary materials .

Q. How should researchers design animal studies to evaluate this compound’s pharmacokinetics and toxicity?

Methodological Answer: Follow OECD guidelines for in vivo studies:

  • Pharmacokinetics : Measure plasma concentration-time profiles (Cmax, Tmax, AUC) via LC-MS/MS. Include tissue distribution analysis (e.g., liver, kidney) .
  • Toxicity : Conduct acute (single-dose) and subchronic (28-day) studies with histopathological evaluation. Use sex-balanced cohorts and randomized block designs to control for variability .

Advanced Research Questions

Q. How can contradictory findings between this compound’s in vitro potency and in vivo efficacy be systematically resolved?

Methodological Answer:

  • Data Reconciliation : Perform meta-analysis of existing studies using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, dosing regimens) .
  • Mechanistic Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure and correlate with in vitro IC50 values .
  • Experimental Validation : Conduct ex vivo assays (e.g., organotypic cultures) under physiologically relevant oxygen tension and nutrient availability .

Q. What statistical approaches are optimal for analyzing high-dimensional datasets (e.g., transcriptomics, proteomics) in this compound studies?

Methodological Answer:

  • Dimensionality Reduction : Apply PCA or t-SNE to visualize clustering patterns.
  • Differential Analysis : Use moderated t-tests (limma package) for RNA-seq or Benjamini-Hochberg correction for proteomics .
  • Pathway Enrichment : Tools like DAVID or GSEA should be prioritized over anecdotal gene lists to avoid overinterpretation .

Example workflow:

StepTool/MethodPurpose
1limmaIdentify differentially expressed genes
2STRING DBProtein-protein interaction networks
3MetaboAnalystIntegrate multi-omics data

Q. How can researchers optimize this compound’s experimental conditions to mitigate off-target effects in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to map off-target interactions .
  • Concentration Gradients : Test sub-IC50 doses to distinguish primary vs. secondary effects.
  • Controls : Include structurally analogous inactive compounds (e.g., this compound methyl ester) as negative controls .

Methodological Best Practices

Q. What criteria should guide the selection of cell lines or model organisms for this compound studies?

  • Relevance : Use disease-specific models (e.g., patient-derived xenografts for cancer research).
  • Validation : Ensure mycoplasma-free status and authenticate cell lines via STR profiling .
  • Ethics : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample size .

Q. How should contradictory results from independent studies on this compound’s mechanism be critically evaluated?

  • Bias Assessment : Apply Cochrane Risk of Bias Tool to assess blinding, randomization, and attrition rates in published studies .
  • Reproducibility : Replicate key experiments in orthogonal systems (e.g., switch from 2D cultures to 3D organoids) .
  • Meta-Regression : Explore covariates like batch effects or reagent lot variability using mixed-effects models .

Data Reporting & Reproducibility

Q. What minimal datasets must be included in publications to ensure this compound studies are reproducible?

  • Chemical Characterization : HPLC purity, NMR spectra, and LC-MS data .
  • Experimental Conditions : Full protocol details (e.g., serum concentration, passage number) in supplemental materials .
  • Raw Data : Deposit flow cytometry FCS files or microscopy images in public repositories (e.g., Zenodo, Figshare) .

Q. How can researchers integrate this compound’s fragmented data across disciplines (e.g., biochemistry, pharmacology) into a cohesive model?

  • Knowledge Graphs : Use platforms like Neo4j to map this compound-target-disease relationships .
  • Systematic Reviews : Synthesize findings via SWIFT-Review or similar AI tools to identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.